molecular formula C24H17N3O5 B5536316 N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylcyclopropanecarboxamide

N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylcyclopropanecarboxamide

Cat. No.: B5536316
M. Wt: 427.4 g/mol
InChI Key: ODTDGSHILYCCQQ-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.11682065 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylcyclopropanecarboxamide is involved in the synthesis of various heterocyclic compounds. For instance, its structure can contribute to the development of nitrogen-rich energetic compounds by combining tetrazolyl, dinitromethyl, and (1,2,4-oxadiazol-5-yl)nitroamino groups with furoxan, leading to potential applications in secondary explosives and green primary explosives (Liu et al., 2018).

Application in Molecular Electronic Devices

Compounds with a similar structure have been used in molecular electronic devices. For example, a molecule containing a nitroamine redox center exhibited significant electrical properties, such as negative differential resistance and high on-off peak-to-valley ratios, which are crucial for developing advanced electronic components (Chen et al., 1999).

Oxidative Deamination in Organic Synthesis

This compound's structure is relevant to oxidative deamination processes in organic synthesis. For example, the N-nitrososamide derived from similar compounds facilitates the practical synthesis of various derivatives, expanding the range of nucleophiles in oxidative deamination. This process is essential in synthesizing complex organic molecules (Hawsawi et al., 2019).

Synthesis of Bifunctional Tetraaza Macrocycles

Compounds with related structures are used to synthesize bifunctional tetraaza macrocycles. These macrocycles have potential applications in creating chelating agents, which are important in various fields such as medicinal chemistry and materials science (McMurry et al., 1992).

Isoxazoline and Isoxazolidine Synthesis

Such compounds are integral in synthesizing isoxazolines and isoxazolidines, which are valuable in the development of heterocyclic compounds. These substances have diverse applications, including drug development, agricultural chemicals, and materials science (Anderson, 2016).

Properties

IUPAC Name

N-(5-nitro-1,3-dioxoisoindol-2-yl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c28-21(25-26-22(29)18-12-11-17(27(31)32)13-19(18)23(26)30)20-14-24(20,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDGSHILYCCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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